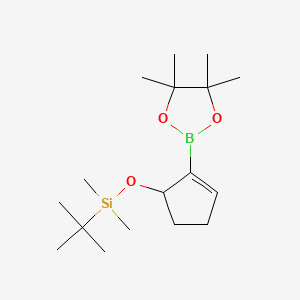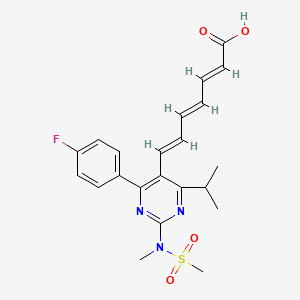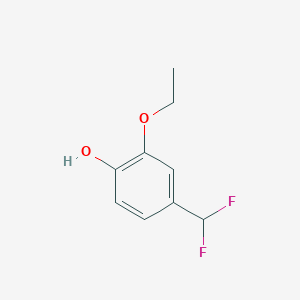
4-(Difluoromethyl)-2-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-2-ethoxyphenol is an organic compound that features a difluoromethyl group attached to a phenol ring, with an ethoxy group at the ortho position relative to the hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-ethoxyphenol typically involves the introduction of the difluoromethyl group to a phenol derivative. One common method is the electrophilic difluoromethylation of phenol using difluorocarbene precursors. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using specialized reagents and catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of difluoromethylquinones.
Reduction: Formation of 4-(methyl)-2-ethoxyphenol.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-(Difluoromethyl)-2-ethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with enhanced stability and performance
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-2-ethoxyphenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)benzene: Lacks the hydroxyl and ethoxy groups, making it less reactive in certain contexts.
2-Ethoxyphenol: Lacks the difluoromethyl group, resulting in different chemical and biological properties
Uniqueness
4-(Difluoromethyl)-2-ethoxyphenol is unique due to the presence of both the difluoromethyl and ethoxy groups, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the ethoxy group can participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H10F2O2 |
|---|---|
Poids moléculaire |
188.17 g/mol |
Nom IUPAC |
4-(difluoromethyl)-2-ethoxyphenol |
InChI |
InChI=1S/C9H10F2O2/c1-2-13-8-5-6(9(10)11)3-4-7(8)12/h3-5,9,12H,2H2,1H3 |
Clé InChI |
NPONLLSHPQQIPK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887990.png)
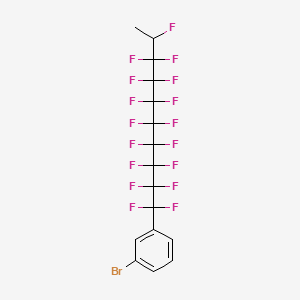
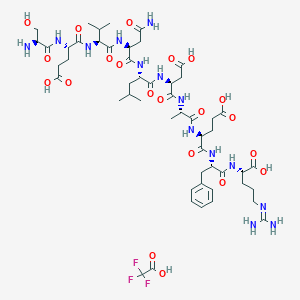
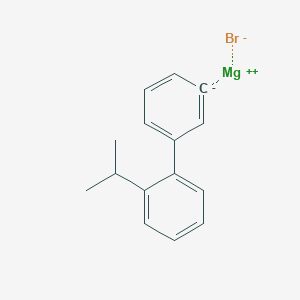

![2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt](/img/structure/B14888015.png)

![4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14888036.png)
![(1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide](/img/structure/B14888040.png)
